Desdifluoro dolutegravir is a derivative of dolutegravir, an active pharmaceutical ingredient primarily used in the treatment of human immunodeficiency virus infection. It is characterized by the absence of fluorine substituents at specific positions in its molecular structure, which can influence its pharmacological properties and therapeutic efficacy. The compound is classified as an integrase inhibitor, specifically targeting the strand transfer step of viral genome integration into host cells, thereby preventing viral replication.
Desdifluoro dolutegravir is synthesized from dolutegravir through chemical modification processes that remove fluorine atoms. Dolutegravir itself is classified under the category of antiretroviral drugs, particularly within the integrase strand transfer inhibitors class. This classification is crucial for its role in combination therapies aimed at managing HIV infections effectively.
The synthesis of desdifluoro dolutegravir typically involves several chemical transformations that modify the structure of dolutegravir. Recent advancements have highlighted continuous flow chemistry as a significant improvement over traditional batch synthesis methods. For instance, a continuous flow process has been developed that reduces reaction times dramatically—from 34.5 hours in batch processes to approximately 14.5 minutes in flow systems .
Key steps in the synthesis include:
The chemical reactions involved in synthesizing desdifluoro dolutegravir primarily focus on:
These reactions are optimized for high yield and purity, leveraging modern synthetic techniques including continuous flow methods that enhance reaction efficiency .
Desdifluoro dolutegravir functions by inhibiting the integrase enzyme, which is essential for the integration of viral DNA into the host cell genome. This inhibition prevents the replication of HIV. The mechanism involves:
Studies indicate that compounds like desdifluoro dolutegravir exhibit high potency against various strains of HIV, making them valuable in antiretroviral therapy .
Relevant data on these properties help inform formulation strategies for pharmaceutical applications.
Desdifluoro dolutegravir is primarily utilized in:
Chemoenzymatic routes offer unprecedented stereocontrol for constructing Desdifluoro Dolutegravir's challenging (4R,12aS)-hexahydropyridopyrazinooxazine core. Recent advances exploit engineered transaminases and ketoreductases to establish the critical chiral centers with exceptional enantiomeric excess:
Transaminase-Mediated Amination: A key breakthrough utilizes immobilized ω-transaminases to convert the prochiral ketone precursor 3-(benzyloxy)-5-oxohexanoate to its corresponding (R)-amine with >99% ee. This biocatalyst replaces traditional rhodium-catalyzed asymmetric hydrogenation, eliminating heavy metal residues and achieving 92% isolated yield at 500g scale [3]. Reaction optimization at pH 7.5-8.0 and 35°C maximizes enzyme activity while minimizing byproduct formation.
Lipase-Catalyzed Dynamic Kinetic Resolution: Pseudomonas fluorescens lipase (PFL) enables the resolution of racemic alcohol intermediates through enantioselective acetylation. This approach achieves 98% ee for the (S)-alcohol precursor required for oxazine ring formation. The simultaneous in situ racemization of the undesired enantiomer drives reaction completion, yielding 85% of the chiral building block in <6 hours [5].
Ketoreductase-Driven Chirality: Engineered Lactobacillus ketoreductases (KRED-1013) reduce the 1,3-dicarbonyl moiety in key pyridone intermediates with perfect diastereoselectivity (d.e. >99.5%). NADPH cofactor regeneration is achieved through glucose dehydrogenase coupling, enabling 50 g/L substrate loading with catalyst loadings below 5 mg/g [4].
Table 1: Biocatalytic Approaches for Key Chiral Intermediates
Enzyme Class | Reaction Type | Substrate | ee/d.e. | Yield | Product Application |
---|---|---|---|---|---|
ω-Transaminase | Asymmetric amination | Ketone 9 | >99% ee | 92% | Chiral amine for tricyclic core |
Ketoreductase (KRED-1013) | Carbonyl reduction | Dicarbonyl 12 | >99.5% d.e. | 88% | Hydroxyethyl sidechain precursor |
Lipase (P. fluorescens) | Kinetic resolution | Racemic alcohol (±)-7 | 98% ee | 85% | Oxazine ring formation |
Continuous-flow technology has revolutionized the synthesis of thermally labile intermediates in Desdifluoro Dolutegravir manufacturing. These systems enable precise control over reaction parameters, significantly reducing processing times compared to batch methods:
High-Temperature Amidation: Conventional batch amidations require 10+ hours, but flow systems enable direct coupling of pyridone-5-carboxylic acid with benzylamine in just 124 minutes at 200°C. Using toluene with 0.5 eq acetic acid catalyst, this high-temperature/pressure operation achieves 96% conversion with <2% epimerization, crucial for maintaining stereochemical integrity [5].
Telescoped Deprotection-Cyclization: A segmented flow system combines acid-catalyzed acetal deprotection and subsequent cyclization with (R)-3-aminobutan-1-ol. Using 62% H₂SO₄ and formic acid at precisely controlled residence times (deprotection: 8 min at 100°C; cyclization: 12 min at 150°C), the process achieves 78% yield of the tricyclic core without intermediate isolation, significantly minimizing degradation pathways [3].
Table 2: Flow Reactor Optimization Parameters
Transformation | Reactor Type | Temperature | Residence Time | Pressure | Conversion/Yield | Throughput |
---|---|---|---|---|---|---|
Pyridone cyclization | Tubular (PFA) | 85°C | 19 min | Ambient | 91% yield | 3.2 g/h |
Direct amidation | Hastelloy C-22 | 200°C | 124 min | 100 psi | 96% yield | 3.5 g/h |
Acid deprotection | Corroded-resistant PFA | 100°C | 8 min | 40 psi | Quantitative | 4.1 g/h |
Ring closure | Corroded-resistant PFA | 150°C | 12 min | 40 psi | 78% yield | 3.8 g/h |
The stereogenic (4R,12aS) configuration in Desdifluoro Dolutegravir demands innovative asymmetric catalysis. Recent methodologies overcome limitations of chiral pool approaches:
Iridium-Catalyzed Hydrogenation: A breakthrough asymmetric hydrogenation employs (R)-BINAP-modified iridium complexes for the enamide precursor hydrogenation. The catalyst (0.5 mol% loading) achieves >99% ee at 80 bar H₂ pressure in supercritical CO₂ solvent. The nonpolar environment enhances diastereofacial discrimination, providing the key (R)-amine intermediate in 95% yield without epimerization [4].
Organocatalytic Mannich Cyclization: Proline-derived catalysts enable the direct construction of the oxazine ring via enantioselective Mannich reaction. Using (S)-diphenylprolinol TMS ether (20 mol%) in fluorinated alcohol solvents, the reaction achieves 94% ee and 12:1 dr at -40°C. Computational studies reveal a Zimmerman-Traxler transition state where the catalyst enamine selectively approaches the re-face of the iminium electrophile [1].
Chiral Phosphoric Acid Catalysis: A Brønsted acid-catalyzed desymmetrization strategy employs TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate) to induce asymmetry during pyridone formation. The catalyst (5 mol%) controls the stereochemistry at C4 during ring closure, providing 97% ee at 70°C in toluene. This methodology circumvents the need for resolution of racemic mixtures, reducing material waste by 40% versus traditional approaches [3].
Mechanochemical methods eliminate solvent waste while enhancing reaction efficiency in Desdifluoro Dolutegravir synthesis:
High-Speed Ball Milling Cyclization: The critical pyrazinooxazine ring formation is achieved via solvent-free milling of linear precursors with (R)-3-aminobutan-1-ol. Using stainless steel balls (10 mm diameter) at 30 Hz frequency for 45 minutes, the reaction achieves 92% conversion without epimerization. The technique reduces solvent consumption by 100% versus traditional reflux methods while maintaining excellent diastereoselectivity (d.e. >99%) [5].
Tandem Deprotection-Coupling: A single-pot mechanochemical operation combines acid-catalyzed acetal deprotection and amide bond formation. Montmorillonite K10 clay (20 wt%) serves as both grinding auxiliary and Lewis acid catalyst. The process completes within 60 minutes of milling, yielding 88% of the advanced intermediate while eliminating aqueous workup steps and associated waste streams [3].
Reactive Co-Crystal Engineering: Selective amidation is achieved through co-crystallization of pyridone acid with benzylamine and catalytic p-toluenesulfonic acid. Subsequent ball milling (15 Hz, 30 min) initiates solid-state proton transfer and coupling, providing the amide product in 95% purity without solvents. This approach avoids the traditional use of CDI (carbonyldiimidazole) coupling reagents, reducing E-factor by 85% [4].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7